1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Indoles and Oxindoles : A study by Clark et al. (1991) discusses the preparation of N-(tert-butoxycarbonyl)indoles and oxindoles, highlighting the versatility of 1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid in synthesizing these compounds (Clark et al., 1991).
Tert-Butyloxycarbonylation Reagent : Saito et al. (2006) developed a novel tert-butoxycarbonylation reagent, using a derivative of this compound, for chemoselective reactions under mild conditions (Saito et al., 2006).
Synthesis of Deaza-Analogues of Marine Alkaloids : Carbone et al. (2013) reported the synthesis of deazaanalogues of bis-indole alkaloid topsentin using a derivative of this compound (Carbone et al., 2013).
Synthesis of (Triazolylethyl)indoles : Petrini et al. (2009) demonstrated the synthesis of (triazolylethyl)indoles from N-(tert-butoxycarbonyl)-3-(1-tosyl-3-butynyl)-1H-indole, showcasing another application in compound synthesis (Petrini et al., 2009).
Condensation with Non-Nucleophilic N-Heterocycles and Anilides : Umehara et al. (2016) developed a condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides, including indoles, demonstrating the compound's utility in acylation reactions (Umehara et al., 2016).
Cyclo-dimerization of 1-tert-butoxycarbonyl-3-alkenylindole Derivatives : Kawasaki et al. (2005) reported a novel cyclo-dimerization process of 1-tert-butoxycarbonyl-3-cyclopentylidenemethyl-1H-indole, highlighting its potential in creating cyclic dimers (Kawasaki et al., 2005).
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-8H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKFVXUBTZRUHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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